

Application Note and Protocol: Quantification of 3-ethyl-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 3-ethyl-1H-pyrazol-5-amine

Cat. No.: B167570

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Abstract

This document provides a detailed application note and proposed protocol for the quantitative analysis of **3-ethyl-1H-pyrazol-5-amine**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific published quantitative methods for this particular analyte, this note outlines a robust and reliable hypothetical High-Performance Liquid Chromatography (HPLC) method with UV detection. The described methodology, including sample preparation, chromatographic conditions, and validation parameters, is based on established principles for the analysis of related pyrazole derivatives and is intended to serve as a comprehensive starting point for method development and implementation in a research or quality control setting.

Introduction

3-ethyl-1H-pyrazol-5-amine is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, serving as scaffolds for the development of a wide range of therapeutic agents.^{[1][2][3][4]} Accurate and precise quantification of **3-ethyl-1H-pyrazol-5-amine** is crucial for ensuring the quality of starting materials, monitoring reaction progress, and for the final quality control of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.

Proposed Analytical Method: HPLC-UV

A reverse-phase HPLC method with UV detection is proposed for the quantification of **3-ethyl-1H-pyrazol-5-amine**. This technique is well-suited for separating and quantifying polar organic molecules like the target analyte.

Principle

The method involves injecting a prepared sample solution into an HPLC system equipped with a C18 reverse-phase column. The separation is achieved using an isocratic mobile phase of acetonitrile and a phosphate buffer. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

Data Presentation

The following table summarizes the anticipated quantitative data for the proposed HPLC-UV method for the analysis of **3-ethyl-1H-pyrazol-5-amine**. This data is illustrative and serves as a guideline for the expected performance of a validated method.

Parameter	Expected Value
Linearity (r^2)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%
Retention Time	Approximately 4.5 min

Experimental Protocols

Instrumentation and Chromatographic Conditions

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	UV-Vis Detector
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	230 nm
Run Time	10 minutes

Reagent and Standard Preparation

- Mobile Phase Preparation:
 - Prepare a 20 mM Potassium Phosphate Monobasic solution.
 - Adjust the pH to 3.0 with phosphoric acid.
 - Filter the buffer solution through a 0.45 µm membrane filter.
 - Mix the filtered buffer with HPLC-grade acetonitrile in a 70:30 ratio.
 - Degas the mobile phase by sonication or helium sparging.
- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh 100 mg of **3-ethyl-1H-pyrazol-5-amine** reference standard.
 - Dissolve in a 100 mL volumetric flask with the mobile phase.
 - Sonicate for 5 minutes to ensure complete dissolution.

- Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):
 - Prepare a series of dilutions from the standard stock solution using the mobile phase as the diluent.

Sample Preparation

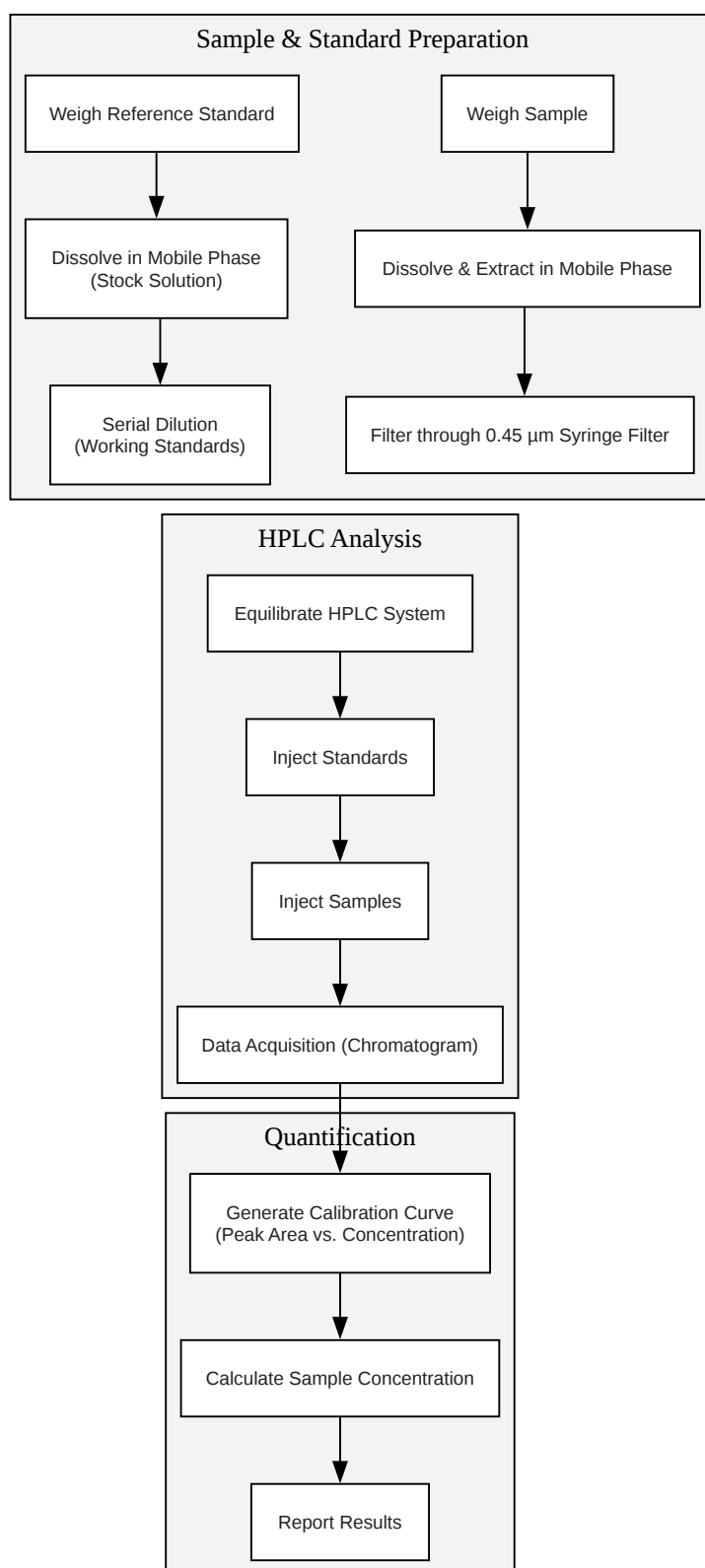
- Accurately weigh a sample containing an expected amount of **3-ethyl-1H-pyrazol-5-amine**.
- Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
- Vortex for 1 minute and sonicate for 10 minutes to ensure complete extraction.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- Integrate the peak area corresponding to the retention time of **3-ethyl-1H-pyrazol-5-amine**.
- Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

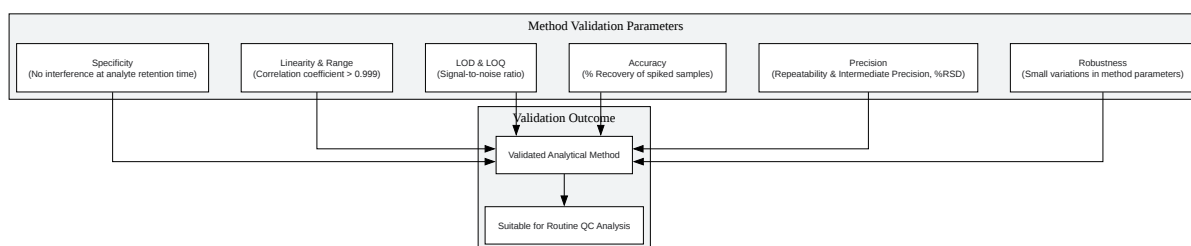
Visualizations

The following diagrams illustrate the key workflows and logical relationships in the quantification of **3-ethyl-1H-pyrazol-5-amine**.



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Caption: Experimental workflow for the quantification of **3-ethyl-1H-pyrazol-5-amine** by HPLC-UV.



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Caption: Logical relationship of parameters for analytical method validation.

Conclusion

The proposed HPLC-UV method provides a reliable and robust framework for the quantification of **3-ethyl-1H-pyrazol-5-amine**. The detailed protocol and illustrative performance data serve as a valuable resource for researchers, scientists, and drug development professionals. It is recommended that a full method validation be performed in accordance with regulatory guidelines (e.g., ICH Q2(R1)) before implementation for routine quality control analysis. This will ensure the method is suitable for its intended purpose and generates accurate and reproducible results.

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